Ortho- vs. Meta-Bromo SLC26A3 Inhibition
The ortho-bromobenzyl analogue 4ax (CAS 701923-88-8) exhibits an IC50 of 10 ± 2.5 μM against murine slc26a3-mediated chloride/iodide exchange, compared with 0.15 ± 0.02 μM for its direct regioisomer, the meta-bromobenzyl analogue 4ba (DRAinh-A250, CAS 858747-13-4). This represents an approximately 67-fold reduction in inhibitory potency solely attributable to the change in bromine position from meta to ortho on the C7 benzyl ether [1]. Both compounds share an identical 4,8-dimethylcoumarin-3-acetic acid core, confirming that the potency difference arises exclusively from the regioisomeric substitution pattern.
| Evidence Dimension | SLC26A3 (murine) chloride/iodide exchange inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 10 ± 2.5 μM (10,000 nM) |
| Comparator Or Baseline | 4ba / DRAinh-A250 (meta-bromobenzyl analogue, CAS 858747-13-4): IC50 = 0.15 ± 0.02 μM (150 nM) |
| Quantified Difference | ~67-fold weaker potency (10,000 nM vs. 150 nM) |
| Conditions | FRT cells co-expressing murine slc26a3 and YFP halide sensor; fluorescence kinetic assay measuring Cl⁻/I⁻ exchange inhibition |
Why This Matters
This defines the compound as a low-potency ortho-substituted analogue suitable specifically as a negative control or SAR probe, not as a lead candidate, and precludes its substitution for the meta-bromo analogue in any functional SLC26A3 inhibition study.
- [1] Lee S, Cil O, Haggie PM, Verkman AS. J Med Chem. 2019;62(17):8330–8337. Table 1, compound 4ax vs. 4ba. View Source
